4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine is a chemical compound with the molecular formula C9H10ClN3 and a molecular weight of 195.65 . It is used as a building block in the synthesis of many Janus kinase (JAK) inhibitors .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield has been described . The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Molecular Structure Analysis
The InChI code for 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine is 1S/C9H10ClN3/c1-6(2)13-4-3-7-8(10)11-5-12-9(7)13/h3-6H,1-2H3 .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The electrophilic fluorination of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine was studied culminating a 59% conversion of compound 1 to 4-chloro-5-fluoropyrrolo[2,3-D]pyrimidine using Selectfluor .Physical And Chemical Properties Analysis
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine is a solid or liquid under normal conditions . It is stored at a temperature between 2-8°C in an inert atmosphere .Scientific Research Applications
Chemical Synthesis and Derivatives
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine has been a subject of interest in chemical synthesis. Hammer (1966) discussed the reactions of a similar compound, 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, with various agents to yield amino and thione analogs, highlighting its versatility in chemical reactions (Hammer, 1966). Dave and Shah (2002) reported on the synthesis of novel 4-chloropyrrolo[2,3-d]pyrimidines and their derivatives, emphasizing their potential as antibacterial agents (Dave & Shah, 2002).
Crystal Structures and Synthesis Processes
Asaftei et al. (2009) synthesized derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and analyzed their crystal structures, which contributes to understanding the molecular configurations and potential applications of these compounds (Asaftei et al., 2009). Rosemeyer (2007) described the synthesis of a functionalized base derivative of tubercidin, using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate, showcasing its utility in synthesizing complex organic molecules (Rosemeyer, 2007).
Potential Pharmacological Applications
Several studies have explored the potential pharmacological applications of derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Pudlo et al. (1990) synthesized and assessed the antiproliferative and antiviral activities of certain 4-substituted and 4,5-disubstituted pyrrolo[2,3-d]pyrimidines, indicating their potential in pharmacological research (Pudlo et al., 1990).
Ecological and Economical Synthesis
Fischer and Misun (2001) presented a large-scale synthesis of a pyrrolo[2,3-d]pyrimidine, demonstrating an ecological and economical process, which is significant for industrial applications (Fischer & Misun, 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-7-propan-2-ylpyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)13-4-3-7-8(10)11-5-12-9(7)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISMAEWRUUQMSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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